molecular formula C11H15BrN2O B7465460 azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone

azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone

Cat. No. B7465460
M. Wt: 271.15 g/mol
InChI Key: BNFARRPLSULNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrrole family and is widely studied for its unique properties and effects.

Mechanism of Action

The mechanism of action of azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial and antiviral activity. It has also been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone in lab experiments is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its relatively complex synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone. One potential area of focus is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another potential direction is the investigation of its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in other areas, such as antimicrobial and antiviral therapies.

Synthesis Methods

The synthesis of azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and yields the desired product in good yields.

Scientific Research Applications

Azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. Furthermore, it has been found to possess anti-inflammatory, antimicrobial, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

azepan-1-yl-(4-bromo-1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-9-7-10(13-8-9)11(15)14-5-3-1-2-4-6-14/h7-8,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFARRPLSULNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(4-bromo-1H-pyrrol-2-yl)methanone

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